molecular formula C8H7ClF3N B095372 2-Chloro-5-(trifluoromethyl)benzylamine CAS No. 15996-78-8

2-Chloro-5-(trifluoromethyl)benzylamine

Cat. No.: B095372
CAS No.: 15996-78-8
M. Wt: 209.59 g/mol
InChI Key: XOCMZYUQWVACMA-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzylamine is a valuable chemical intermediate in scientific research, particularly in the fields of medicinal and agrochemical development. The compound features a benzylamine scaffold substituted with both chloro and trifluoromethyl groups. The trifluoromethyl group is a critical pharmacophore found in numerous FDA-approved drugs, as its incorporation can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity . This combination of functional groups makes this compound a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its application in structure-activity relationship (SAR) studies and the development of novel active compounds. While specific applications for this exact molecule are not extensively detailed in the literature, its structural analogs and related trifluoromethyl-containing compounds are widely used. Similar compounds are frequently employed in the discovery of kinase inhibitors for cancer research and in the development of antifungal agents . Researchers utilize this amine as a key intermediate to construct compound libraries for high-throughput screening or to optimize lead compounds in drug discovery campaigns. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCMZYUQWVACMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371525
Record name 2-Chloro-5-(trifluoromethyl)benzylamine
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Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15996-78-8
Record name 2-Chloro-5-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)benzylamine
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Synthetic Methodologies

Classical Synthetic Routes

Amination Strategies

Amination strategies introduce the essential benzylamine (B48309) functionality through the reduction of nitrogen-containing precursors, namely nitro compounds and imines formed from carbonyl compounds.

A common pathway to aromatic amines involves the reduction of the corresponding nitro compounds. For the synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine, this would typically involve the reduction of a suitable nitro precursor, such as 1-chloro-2-(nitromethyl)-4-(trifluoromethyl)benzene. While the direct synthesis from this specific nitro precursor is not extensively detailed in readily available literature, the methodology is a standard procedure in organic synthesis. The synthesis of related nitroaromatic compounds, such as 2-chloro-5-nitrobenzotrifluoride, is well-documented. nih.gov The general approach involves the reduction of the nitro group to a primary amine, which can be achieved using various reducing agents.

Commonly employed methods for the reduction of nitroarenes to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium borohydride (NaBH₄) in the presence of a transition metal catalyst are also effective.

Table 1: Common Reducing Agents for Nitro to Amine Conversion

Reducing AgentTypical Conditions
H₂/Pd-CMethanol or Ethanol, Room Temperature to 50°C
SnCl₂·2H₂OConcentrated HCl, Ethanol, Reflux
Fe/CH₃COOHAcetic Acid, Water, 70-100°C
NaBH₄/NiCl₂·6H₂OMethanol, 0°C to Room Temperature

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.

In the context of synthesizing this compound, the precursor is 2-chloro-5-(trifluoromethyl)benzaldehyde. prepchem.comunito.it This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the target primary benzylamine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation can also be utilized for the reduction step.

A detailed synthesis of the precursor, 2-chloro-5-(trifluoromethyl)benzaldehyde, starts from 3-amino-4-chlorobenzotrifluoride. prepchem.com The synthesis involves diazotization of the starting aniline (B41778), followed by a reaction with formaldoxime in the presence of a copper salt to introduce the aldehyde functionality. prepchem.com

Table 2: Reagents for Reductive Amination

Carbonyl PrecursorAmine SourceReducing Agent
2-chloro-5-(trifluoromethyl)benzaldehydeAmmoniaSodium borohydride
2-chloro-5-(trifluoromethyl)benzaldehydeAmmoniaSodium cyanoborohydride
2-chloro-5-(trifluoromethyl)benzaldehydeAmmoniaCatalytic Hydrogenation

Transformations from Related Halogenated and Trifluoromethylated Aromatic Precursors

Another classical approach involves the chemical modification of readily available aromatic precursors that already contain the chloro and trifluoromethyl substituents. A key precursor for this strategy is 2-chloro-5-(trifluoromethyl)benzonitrile. scbt.comresearchgate.net

The synthesis of 2-chloro-5-(trifluoromethyl)benzonitrile can be achieved via a Sandmeyer reaction starting from 2-chloro-5-(trifluoromethyl)aniline. scbt.com The nitrile group of this precursor can then be reduced to the primary amine of the target molecule, this compound.

The reduction of nitriles to primary amines is a common transformation in organic synthesis. Catalytic hydrogenation is a highly effective method, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts under a hydrogen atmosphere. researchgate.netalmacgroup.com Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) can also be used, although these are often less suitable for large-scale industrial processes due to their reactivity and handling requirements. The catalytic hydrogenation of benzonitrile to benzylamine has been demonstrated to be efficient, though catalyst deactivation can be a challenge that is addressed through solvent choice and catalyst regeneration. ccspublishing.org.cn

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium-catalyzed reactions are at the forefront of these advancements, offering powerful tools for the formation of carbon-nitrogen bonds.

Palladium-Catalyzed Reactions

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, has become a cornerstone of C-N bond formation in organic synthesis. While a specific protocol for the direct palladium-catalyzed synthesis of this compound from a suitable precursor and an amine source is not prominently reported, the principles of this methodology are applicable. For instance, palladium-catalyzed amination has been successfully applied to the synthesis of various pyrimidine derivatives from chloro-substituted precursors.

Theoretically, a palladium-catalyzed cross-coupling reaction could be envisioned between a precursor like 2-chloro-5-(trifluoromethyl)benzyl bromide and an ammonia surrogate, or between 2-bromo-1-chloro-4-(trifluoromethyl)benzene and a protected aminomethyl group followed by deprotection. These approaches, while plausible, would require significant optimization of catalysts, ligands, and reaction conditions to achieve high yields and selectivity. The development of such catalytic routes remains an area of interest for streamlining the synthesis of this and related compounds.

Ortho-C-H Trifluoromethylation of Benzylamines

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a significant transformation in medicinal chemistry. One key strategy is the ortho-C-H trifluoromethylation of benzylamines. Research has demonstrated the viability of a Palladium(II)-catalyzed process for this purpose. figshare.com This method utilizes an electrophilic CF₃ reagent to directly functionalize the C-H bond at the ortho-position of the benzylamine.

The success of this protocol is often dependent on specific additives. For instance, the presence of water (H₂O) and silver(I) oxide (Ag₂O) has been found to be crucial for achieving good yields in the reaction. figshare.com This directed C-H functionalization offers an efficient route to synthesize ortho-trifluoromethyl-substituted benzylamines, which are valuable building blocks in the development of new pharmaceutical agents. figshare.com

Role in Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Benzylamine derivatives are frequently synthesized or utilized in these powerful catalytic reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. youtube.com This reaction is widely used for its high functional group tolerance and the low toxicity of its boron-based byproducts. nih.gov

In the context of benzylamine derivatives, this reaction can be employed to synthesize diarylmethane structures, which are common motifs in pharmaceuticals. nih.gov For example, a benzyl (B1604629) halide can be coupled with an arylboronic acid to create a new C-C bond. nih.gov The development of various catalyst systems has expanded the scope of this reaction, allowing for the coupling of benzylic substrates like carbonates and phosphates under specific conditions. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Benzylic Substrates

Catalyst Ligand Base Solvent Substrate Reference
PdCl₂(dppf)·CH₂Cl₂ dppf Cs₂CO₃ THF/H₂O Benzyl bromide nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of synthetic chemistry for constructing aryl amines from aryl halides or sulfonates and primary or secondary amines. wikipedia.orgacsgcipr.org Its development provided a significant improvement over harsher, traditional methods, offering a much broader substrate scope and greater functional group tolerance. wikipedia.org

The catalytic cycle is understood to involve several key steps:

Oxidative Addition : The aryl halide adds to a Pd(0) species.

Amine Coordination & Deprotonation : The amine coordinates to the palladium complex, followed by deprotonation by a base.

Reductive Elimination : The final step forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

The evolution of this reaction has seen the development of several "generations" of catalyst systems, primarily distinguished by the phosphine (B1218219) ligands employed, which have progressively allowed for milder reaction conditions and an expanded range of compatible substrates. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DDPF was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org

Table 2: Ligand Types in Buchwald-Hartwig Amination

Ligand Type Example(s) Typical Substrates
Monodentate Phosphines P(o-tolyl)₃ Early generation, less general
Bidentate Phosphines BINAP, DDPF Primary amines, aryl iodides

Heterogeneous Catalysis in α,α,α-Trifluoromethylbenzylamine Synthesis

The synthesis of chiral α,α,α-trifluoromethylbenzylamines can be achieved through environmentally favorable methods using heterogeneous catalysis. researchgate.net This approach avoids the challenges associated with the separation and recovery of homogeneous catalysts. A notable procedure begins with α,α,α-trifluoromethyl acetophenones as starting materials. researchgate.net

The synthesis involves a two-step process:

Imine Formation : The ketone is reacted with a chiral α-methylbenzylamine to form an imine. This step can be catalyzed by K-10 montmorillonite, a commercially available and inexpensive clay that acts as a solid acid catalyst. researchgate.net

Hydrogenation and Hydrogenolysis : The resulting imine undergoes diastereoselective hydrogenation, followed by a hydrogenolysis step to remove the chiral auxiliary. This final step often enhances the enantiomeric excess through a secondary kinetic resolution, leading to good to excellent enantioselectivities for the final product. researchgate.net

This exclusively heterogeneous catalytic method represents a simple and effective alternative for preparing both enantiomers of substituted chiral α,α,α-trifluoromethylbenzylamines. researchgate.net

Biocatalytic Strategies for Enantioselective Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, often under mild conditions. This approach is increasingly applied to the synthesis of chiral molecules, including benzylamine derivatives. nih.govacs.org

A novel biocatalytic strategy for the selective functionalization of amines involves carbene insertion into N-H bonds. rochester.edu Engineered myoglobin-based catalysts have been developed that can promote this reaction with high efficiency and chemoselectivity. rochester.edu This method is particularly useful for a broad range of substituted benzylamines and α-diazo acetates. rochester.edu

These engineered hemoproteins can achieve high catalytic turnovers (up to 7,000) and excellent chemoselectivity for the desired single N-H insertion product (up to 99%). rochester.edu This biocatalytic approach expands the tools available for forming C-N bonds, which are ubiquitous in biologically active compounds, and provides a sustainable alternative to traditional metal-catalyzed methods that can suffer from catalyst poisoning by the amine substrate. rochester.edu

Table 3: Performance of Myoglobin Variant in N-H Carbene Insertion

Myoglobin Variant Substrate Product Yield Selectivity Catalytic Turnovers (TON) Reference
Enzyme Engineering for Stereocontrol

The pursuit of highly stereoselective synthesis for chiral amines has led to the adoption of biocatalysis, with enzyme engineering at its forefront. Ketoreductases (KREDs) and imine reductases (IREDs) are particularly valuable for producing enantiopure amines. Through directed evolution and structure-guided protein engineering, these enzymes can be tailored to exhibit enhanced activity, stability, and, most importantly, stereoselectivity towards specific substrates like the precursors of this compound.

For instance, the enantioselective reduction of a ketone precursor, 2-chloro-5-(trifluoromethyl)acetophenone, can be achieved using an engineered KRED. Scientists employ techniques like site-saturation mutagenesis on residues within the enzyme's active site to alter the binding pocket, thereby favoring the formation of one stereoisomer over the other. Computational modeling and molecular dynamics simulations assist in identifying key residues for mutation, leading to KRED variants with significantly improved enantiomeric excess (ee) and catalytic efficiency for bulky trifluoromethylated substrates. tudelft.nl Similarly, IREDs can be engineered to catalyze the asymmetric reduction of the corresponding imine, providing a direct route to the chiral amine. This biocatalytic approach offers a sustainable and highly efficient alternative to traditional chemical catalysis for producing enantiopure trifluoromethylated amines. ugent.be

Asymmetric and Enantioselective Synthesis

Enantioselective Reductions of Imines or Enamines

The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a primary strategy for accessing α-trifluoromethyl amines. nih.gov This method typically involves the hydrogenation or transfer hydrogenation of a pre-formed imine using a chiral catalyst. For the synthesis of this compound, the corresponding N-aryl or N-benzyl imine would be subjected to reduction.

Catalysts such as Noyori's ruthenium-based complexes have been effective in the transfer hydrogenation of N-aryl trifluoromethyl imines using formic acid or sodium formate as the hydrogen source, achieving both high yields and enantioselectivity. nih.gov Another approach involves using oxazaborolidine catalysts with catecholborane as the reducing agent. nih.gov The success of these reactions is highly dependent on the catalyst structure, the N-substituent on the imine, and the reaction conditions, as achieving high enantioselectivity requires careful optimization to control the facial selectivity of the hydride attack on the C=N bond. nih.govresearchgate.net

Table 1: Catalysts in Enantioselective Imine Reduction

Catalyst Type Reducing Agent Typical Selectivity Reference
Ruthenium Complexes (e.g., Noyori's catalyst) Sodium Formate / Formic Acid High ee nih.gov
Oxazaborolidine Catalysts Catecholborane Modest to Good ee nih.gov

Nucleophilic Addition to Trifluoromethyl Imines

A versatile method for synthesizing chiral trifluoromethylated amines involves the asymmetric nucleophilic addition of various reagents to trifluoromethyl imines. nih.gov This approach encompasses a wide range of transformations, including the well-known Strecker reaction (addition of cyanide) and additions of organometallic reagents. The electrophilicity of the imine carbon, enhanced by the electron-withdrawing trifluoromethyl group, facilitates these additions.

The use of chiral catalysts or auxiliaries is essential to induce stereoselectivity. For example, organocatalytic methods employing chiral phosphoric acids or thioureas have been developed to promote the enantioselective addition of nucleophiles like thiols or dialkyl phosphites to trifluoromethylaldimines. nih.gov These reactions provide efficient pathways to chiral trifluoromethylated N,S-acetals or α-amino phosphonates, which can be further transformed into the desired amines. nih.gov

Mannich-Type Reactions with Trifluoromethyl Imines

The Mannich reaction, which involves the addition of a carbon nucleophile (like an enolate) to an imine, is a powerful tool for C-C bond formation. thieme.de When applied to trifluoromethyl imines, it provides access to β-amino ketones or esters bearing a trifluoromethyl group at the α-position of the nitrogen atom. Asymmetric variants of this reaction are crucial for controlling the two newly formed stereocenters.

One successful strategy employs chiral N-tert-butylsulfinyl imines. The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of an enolate to one face of the imine. beilstein-journals.org This diastereoselective approach has been used with various nucleophiles, including arylethynes, to generate Mannich adducts in moderate to good yields and with notable diastereoselectivity. beilstein-journals.org The resulting products can be readily separated, and subsequent removal of the sulfinyl group yields the enantiomerically pure trifluoromethylated amine derivatives. beilstein-journals.org

Table 2: Asymmetric Mannich Reaction of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine with Arylethynes

Arylethyne Substituent Yield (%) Diastereomeric Ratio (dr) Reference
4-Methoxy 87 67:33 beilstein-journals.org
4-Methyl 82 67:33 beilstein-journals.org
Phenyl 65 66:34 beilstein-journals.org
4-Fluoro 53 67:33 beilstein-journals.org

Grignard Addition to N-Aryl Hemiaminal Ethers for α-Branched Trifluoromethylated Amines

An efficient procedure for synthesizing α-branched trifluoromethylated amines utilizes the reaction of Grignard reagents with stable N-aryl trifluoromethyl hemiaminal ethers. uni-muenchen.dersc.org These hemiaminal ethers, or N,O-acetals, serve as stable surrogates for trifluoromethyl aldimines, which can be generated in situ. uni-muenchen.deuni-muenchen.de

The reaction proceeds by treating the N-aryl N,O-acetal with at least two equivalents of a Grignard reagent (R-MgX) in a solvent like THF. uni-muenchen.de The first equivalent deprotonates the hemiaminal, leading to the formation of the transient imine, which then undergoes nucleophilic attack by a second equivalent of the Grignard reagent to furnish the α-branched trifluoromethyl amine. uni-muenchen.de This method is applicable to a broad range of aromatic and heteroaromatic substrates and various alkyl, alkenyl, and aryl Grignard reagents, providing a modular approach to diverse amine scaffolds. uni-muenchen.deuni-muenchen.de

Table 3: Synthesis of α-Branched Trifluoroethyl Amines via Grignard Addition

N-Aryl Hemiaminal Ether Substituent Grignard Reagent Temperature (°C) Yield (%) Reference
3-Chloro MeMgBr -15 83 uni-muenchen.de
3-Chloro MeMgBr -78 74 uni-muenchen.de
4-Methoxy MeMgBr -15 85 uni-muenchen.de
4-Fluoro EtMgBr -15 80 uni-muenchen.de

Chemoenzymatic Pathways to Enantioenriched Derivatives

Chemoenzymatic strategies combine the advantages of chemical synthesis and biocatalysis to create efficient and highly selective routes to chiral molecules. For the synthesis of enantioenriched derivatives related to this compound, a common approach is the kinetic resolution of a racemic mixture of the amine or a precursor.

Lipases are frequently employed for this purpose. In a typical resolution, a racemic amine is acylated using an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the slower-reacting enantiomer (as the amine) from the faster-reacting one (as the amide). This method is a robust way to access both enantiomers of the target amine. Alternatively, engineered enzymes, such as variants of cytochrome c, have been used for N-H insertion reactions with trifluoromethyl α-diazoacetates and anilines, achieving excellent enantioselectivity (up to 99% ee) and providing another powerful chemoenzymatic route to chiral fluorinated amine derivatives. researchgate.net

Formation of Derivatives and Analogs Utilizing this compound as a Building Block

This compound serves as a versatile building block in organic synthesis for the creation of a diverse range of derivatives and analogs. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a benzylamine moiety, allows for a variety of chemical transformations. These transformations are pivotal in the development of new molecules with potential applications in pharmaceuticals and materials science.

Amidation reactions involving this compound are a common strategy to introduce the benzylamine fragment into larger molecules, forming a stable amide linkage. These reactions typically involve the coupling of the primary amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an ester.

A general methodology for the amidation of carboxylic acids can be achieved by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine. acs.orgnih.gov This method has been shown to be effective for a range of aliphatic, benzylic, and aromatic carboxylic acids with primary and secondary amines, proceeding at room temperature with good to excellent yields. acs.orgnih.gov The proposed mechanism involves the in situ generation of chloro- and imido-phosphonium salts, which activate the carboxylic acid to form an (acyloxy)-phosphonium salt intermediate, facilitating the nucleophilic attack by the amine. acs.org

The optimization of these reactions often involves screening different bases and solvents. For instance, in the amidation of methyl benzoate with benzylamine, the use of trifluoroethanol as an additive has been explored. rsc.org The reaction conditions, such as temperature and reaction time, are also critical parameters that are adjusted to maximize the yield of the desired amide product. rsc.org

Table 1: Representative Amidation Reaction

Reactant 1Reactant 2Coupling ReagentsProduct
This compoundCarboxylic Acid (R-COOH)N-chlorophthalimide, TriphenylphosphineN-(2-Chloro-5-(trifluoromethyl)benzyl)-R-amide

In the field of molecular imaging, this compound can be a precursor for the synthesis of radioligands, which are crucial tools for positron emission tomography (PET). These radioligands are designed to bind to specific biological targets, allowing for their visualization and quantification in vivo.

The synthesis of such radioligands often involves multiple steps, including the incorporation of a chelating agent for radiolabeling with a positron-emitting radionuclide, such as copper-64. nih.gov For example, small molecule-based radioligands for imaging programmed death ligand 1 (PD-L1) have been developed. The synthesis can involve the conjugation of a binding motif with a linker containing a chelator like NODA-GA. nih.gov Hydrophilizing units, such as sulfonic or phosphonic acid groups, are often incorporated to improve the pharmacokinetic properties of the radioligand. nih.gov

The radiolabeling process itself is a critical step, typically performed with the radioisotope under controlled pH and temperature conditions to ensure high radiochemical yield and molar activity. nih.gov

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. advancechemjournal.comjetir.org this compound can readily participate in this reaction to form a variety of Schiff base derivatives.

The synthesis is typically carried out by refluxing the benzylamine with a suitable carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid, such as glacial acetic acid. advancechemjournal.comjetir.org The resulting imine products have been investigated for a range of biological activities. New Schiff bases derived from 3-fluoro-5-(trifluoromethyl)benzylamine have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. researchgate.net

Table 2: General Scheme for Schiff's Base Formation

Reactant 1Reactant 2CatalystProduct
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Glacial Acetic Acid2-Chloro-5-(trifluoromethyl)benzyl-imine derivative

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. The amine functionality can participate in intramolecular or intermolecular cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

For instance, trifluoromethylated imidazo-fused N-heterocycles can be synthesized from heterocyclic benzylamines using trifluoroacetic anhydride (B1165640) (TFAA) as a trifluoromethylating reagent. acs.org The reaction proceeds through the formation of an intermediate benzylic N-trifluoroacetamide, which then undergoes dehydrative cyclization. acs.org

Another approach involves multicomponent reactions, which are efficient methods for constructing complex heterocyclic scaffolds. beilstein-journals.org For example, the Kabachnik–Fields reaction, followed by a cyclization step, can be used to synthesize phosphorylated heterocycles. beilstein-journals.org Disfavored 5-endo-trig cyclizations have also been achieved with 2-trifluoromethyl-1-alkenes bearing a nucleophilic nitrogen atom, leading to the formation of five-membered heterocycles. researchgate.net

The structural motifs derived from this compound are found in various advanced pharmaceutical intermediates. These intermediates are key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group is particularly significant, as it can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

For example, this benzylamine derivative can be used in the synthesis of precursors for antitubercular agents like benzothiazinones (BTZs). nih.gov The synthesis of these complex molecules often involves multiple steps, including nitration, amidation, and cyclization reactions. nih.gov The versatility of this compound allows for its incorporation into a wide range of molecular architectures, making it a valuable component in drug discovery and development. Its analogs, such as 2-fluoro-5-(trifluoromethyl)benzylamine (B182332), are also utilized as key intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals. chemimpex.com

Reaction Conditions and Optimization

The successful synthesis of derivatives from this compound relies heavily on the careful selection and optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.

For amidation reactions , the choice of coupling agents and the reaction solvent can significantly impact the yield and purity of the product. Anhydrous solvents are often necessary to prevent hydrolysis of activated intermediates. nih.govrsc.org

In Schiff's base formation , the removal of water, often by azeotropic distillation or the use of a dehydrating agent, can drive the reaction equilibrium towards the product. The pH of the reaction medium is also crucial, with a slightly acidic environment typically favoring the condensation. advancechemjournal.comjetir.org

For cyclization reactions , the choice of catalyst is often critical. For example, palladium-catalyzed cyclizations are common for the formation of certain heterocyclic systems. beilstein-journals.org The reaction temperature can influence the regioselectivity and stereoselectivity of the cyclization process.

Table 3: Common Solvents and Catalysts in the Synthesis of Derivatives

Reaction TypeCommon SolventsCommon Catalysts/Reagents
AmidationTetrahydrofuran (THF), Toluene, AcetonitrileTriphenylphosphine, N-chlorophthalimide, Trifluoroethanol
Schiff's Base FormationEthanol, MethanolGlacial Acetic Acid
CyclizationDichloroethane (DCE), AcetonitrileTrifluoroacetic anhydride (TFAA), Palladium catalysts (e.g., PdCl2)

Optimization of these conditions is typically achieved through systematic screening of different parameters. Techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the reaction and determine the conversion to the desired product. rsc.org

Solvent Effects in Amination Reactions

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and selectivity in the synthesis of benzylamines. The solvent's polarity, proticity, and ability to dissolve reactants and intermediates play a pivotal role.

In the context of producing this compound via the reduction of 2-chloro-5-(trifluoromethyl)benzonitrile, alcoholic solvents such as ethanol are commonly employed. These solvents are effective at dissolving the nitrile precursor and hydrogen gas, facilitating the reaction on the surface of a heterogeneous catalyst.

For amination routes involving the substitution of a benzyl halide, such as in the Gabriel synthesis, polar aprotic solvents are generally preferred. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are effective in promoting the SN2 reaction between the phthalimide anion and the benzyl halide substrate. researchgate.netnrochemistry.comthermofisher.com The high polarity of these solvents helps to stabilize the transition state, accelerating the reaction rate. researchgate.net

In innovative approaches, supercritical carbon dioxide (scCO2) has been explored as a solvent for the hydrogenation of benzonitriles. acs.org The use of scCO2 can offer advantages in terms of "clean" processing and tunable selectivity. By adjusting the pressure of the CO2, it is possible to influence the selectivity towards either the primary amine (benzylamine) or the secondary amine (dibenzylamine). acs.org

Catalyst and Reagent Selection for Yield and Purity

The selection of appropriate catalysts and reagents is paramount to achieving high yield and purity of this compound, primarily by maximizing the formation of the desired primary amine and suppressing the formation of byproducts like the corresponding secondary amine.

Catalytic Reduction of 2-Chloro-5-(trifluoromethyl)benzonitrile:

This is a widely used industrial method for producing benzylamines. acs.org The choice of catalyst is critical for selectivity.

Catalysts: Supported palladium catalysts, such as palladium on activated carbon (Pd/C) or palladium on alumina (Pd/Al₂O₃), are commonly used for the hydrogenation of benzonitriles. acs.orgresearchgate.net While effective, these catalysts can also promote the formation of secondary amines (dibenzylamines) through the reaction of the primary amine product with an imine intermediate. acs.org Skeletal metal catalysts like Raney Nickel (Raney Ni) are also favored for their high selectivity in fine chemical hydrogenations. acs.org

Reagents and Additives: To enhance the selectivity for the primary amine, additives are often introduced. The addition of aqueous ammonia can prevent the formation of dibenzylamine and drive the reaction selectively towards the primary amine. researchgate.net Similarly, conducting the reduction in the presence of at least one equivalent of hydrogen chloride in an alcoholic solution can lead to the formation of pure benzylamine hydrochloride, effectively preventing secondary amine formation. mdma.ch Chemical reducing agents, such as diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄), can also effectively reduce benzonitriles with electron-withdrawing groups to the corresponding benzylamines in high yields. nih.gov

The following table summarizes the performance of different catalysts in the hydrogenation of benzonitrile.

CatalystSupportConversion (%)Selectivity to Benzylamine (%)
Pdγ-Al₂O₃~100~90
Pdη-Al₂O₃~100~90
12% CuMgO9870 (up to 100 with optimization)
5% PdC5040

Data compiled from studies on benzonitrile hydrogenation as a representative reaction. acs.orgresearchgate.net

Amination of 2-Chloro-5-(trifluoromethyl)benzyl Halide:

This method typically involves the reaction of the corresponding benzyl chloride or bromide with a nitrogen source.

Gabriel Synthesis: This is a classic and highly effective method for preparing pure primary amines, avoiding the over-alkylation that often occurs with direct ammonolysis. researchgate.netmasterorganicchemistry.com The key reagent is potassium phthalimide, which acts as a protected form of ammonia. masterorganicchemistry.com The benzyl halide reacts with potassium phthalimide in an SN2 reaction. The subsequent cleavage of the resulting N-benzylphthalimide, typically with hydrazine hydrate (the Ing-Manske procedure), liberates the primary amine in high purity. researchgate.netthermofisher.com This method is advantageous due to its mild reaction conditions and high yields. researchgate.net

Reactivity and Chemical Transformations

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2-Chloro-5-(trifluoromethyl)benzylamine is a key site of reactivity, acting as a potent nucleophile. This characteristic allows it to readily participate in reactions with a wide variety of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Common transformations involving the amine functionality include:

Acylation: The amine reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental for introducing carbonyl moieties and for the synthesis of more complex molecules, including potential enzyme inhibitors. nih.gov

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and stoichiometry of the reagents. Such modifications are crucial for tuning the steric and electronic properties of the molecule. nih.gov

Reductive Amination: The benzylamine (B48309) can react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to yield a more substituted amine. This is a powerful method for creating new carbon-nitrogen bonds.

Catalysis: Benzylamine and its derivatives can act as nucleophilic catalysts in various organic transformations, such as facilitating the synthesis of quinolines from 2-aminochalcones through conjugate addition and condensation pathways. organic-chemistry.org

The nucleophilic character of the amine is fundamental to its role as a building block in the synthesis of larger, more functionalized molecules.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to substitution reactions, with its reactivity being heavily influenced by the existing substituents.

The chlorine atom on the aromatic ring can be replaced via nucleophilic aromatic substitution (SNAr). This reaction is typically challenging for simple aryl chlorides but is facilitated in this molecule by the presence of the strong electron-withdrawing trifluoromethyl group, particularly in the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.org

For a nucleophilic aromatic substitution to occur, the aromatic ring generally requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org Strong nucleophiles can displace the chloride, enabling the introduction of various functional groups such as ethers, amines, or thioethers onto the aromatic core. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgyoutube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

FactorDescription
Electron-Withdrawing Groups Substituents like -CF₃ and -NO₂ stabilize the intermediate carbanion, accelerating the reaction. libretexts.org
Leaving Group The nature of the halogen affects reactivity (F > Cl > Br > I for the first step).
Nucleophile Stronger nucleophiles generally lead to faster reaction rates.
Solvent Polar aprotic solvents are typically used to solvate the cation without deactivating the nucleophile.

This reactivity provides a direct route to functionalize the aromatic ring, further expanding the synthetic utility of the parent molecule.

While the existing trifluoromethyl group makes electrophilic aromatic substitution on the ring difficult, modern methods allow for the direct trifluoromethylation of C-H bonds. A notable transformation is the Palladium(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using electrophilic CF₃⁺ reagents. nih.gov This reaction provides a direct method for synthesizing ortho-trifluoromethyl-substituted benzylamines, which are valuable structures in medicinal chemistry. nih.gov

The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. acs.org The reaction is initiated by the palladation of the benzylamine, directed by the amine group, to form a palladacycle intermediate. This intermediate then reacts with an electrophilic trifluoromethylating reagent, such as Umemoto's or Togni's reagent, to generate a Pd(IV) species. acs.orgbeilstein-journals.orgnih.govchem-station.com Reductive elimination from this high-valent palladium complex affords the ortho-trifluoromethylated product and regenerates the Pd(II) catalyst. acs.org Additives like water (H₂O) and silver(I) oxide (Ag₂O) have been found to be crucial for achieving good yields in this transformation. nih.govfigshare.com

Table 2: Key Reagents in Electrophilic Trifluoromethylation

Reagent ClassExample(s)Typical Application
Sulfonium Salts Yagupolskii's Reagent, Umemoto's ReagentTrifluoromethylation of soft nucleophiles like thiophenolates. nih.govchem-station.com
Hypervalent Iodine Togni's ReagentsTrifluoromethylation of a broad range of nucleophiles including carbonyl compounds. nih.govchem-station.com
Oxonium Salts O-(Trifluoromethyl)dibenzofuranium saltsN- and O-trifluoromethylation of amines and alcohols. nih.gov

Oxidation and Reduction Pathways

The benzylamine moiety can undergo both oxidation and reduction, leading to different functional groups.

Oxidation: The primary amine can be oxidized to form an imine or, under more vigorous conditions with cleavage of the C-N bond, the corresponding 2-chloro-5-(trifluoromethyl)benzaldehyde. The choice of oxidant and reaction conditions determines the final product.

Reduction: Catalytic hydrogenation can lead to the cleavage of the benzylic C-N bond (hydrogenolysis), yielding 2-chloro-5-(trifluoromethyl)toluene and ammonia. This pathway is a common transformation for benzylamines. While reduction of the aromatic ring is possible under harsh conditions, it is not a typical transformation. The nitro group on a similar compound, 3-nitroaldehyde, can be reduced to a primary amine using standard iron reduction conditions. nih.gov

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound. organic-chemistry.org The chlorine atom on the aromatic ring of this compound can serve as the electrophilic partner in this reaction.

Although aryl chlorides are known to be less reactive than the corresponding bromides and iodides, significant advances in catalyst design have enabled their efficient coupling. nih.gov Highly active catalytic systems, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), can facilitate the challenging oxidative addition of the palladium catalyst to the C-Cl bond. organic-chemistry.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ComponentExamplePurpose
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Palladium source for the catalytic cycle. nih.govorganic-chemistry.org
Ligand SPhos, CataCXium A, (t-Bu)PCy₂Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. nih.govnih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. organic-chemistry.orgorganic-chemistry.orgnih.gov
Solvent Toluene, Dioxane/H₂O, 2-MeTHFSolubilizes reactants and influences reaction rate. organic-chemistry.orgnih.gov

For substrates containing a free amine group, protection (e.g., as an amide or carbamate) may be necessary to prevent catalyst inhibition or undesired side reactions. However, some modern protocols are robust enough to tolerate unprotected anilines. nih.gov This reaction allows for the direct linkage of the 2-chloro-5-(trifluoromethyl)phenyl moiety to a wide array of aryl and heteroaryl systems, providing a powerful strategy for building extended molecular architectures. nih.govresearchgate.net

Rearrangement and Cascade Reactions

Rearrangement and cascade reactions represent sophisticated transformations where a molecule undergoes significant structural alteration through a series of intramolecular bond-forming and-breaking events. While specific examples starting directly with this compound are scarce, its derivatives can be designed to undergo such processes, particularly intramolecular cyclizations that form heterocyclic structures.

Intramolecular Cyclization and Cascade Reactions

Derivatives of this compound are potential precursors for cascade reactions leading to complex heterocyclic systems. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step.

For instance, a copper-catalyzed cascade reaction has been reported for the synthesis of pyrimido[4,5-b]quinoline-4-ones from 2-chloroquinoline-3-carbonitriles and benzylamines. rsc.org This reaction proceeds through a sequence of Ullmann coupling, nitrile-to-amide conversion, and subsequent intramolecular cyclization. rsc.org This precedent suggests that a suitably functionalized derivative of this compound could participate in a similar copper- or palladium-catalyzed cascade process. If the benzylamine nitrogen were first acylated with a group containing a reactive site, an intramolecular reaction could be triggered following a metal-catalyzed coupling at the aryl chloride position.

An example of a potential cascade could involve:

N-functionalization: The benzylamine is first reacted with a molecule containing a suitable functional group (e.g., an alkyne or a nitrile).

Metal-catalyzed cyclization: A metal catalyst (e.g., Pd, Cu, Au) could then initiate a cyclization involving the aryl ring and the newly introduced functional group.

Visible-light-induced intramolecular radical cyclization is another modern strategy that has been used to construct 2-trifluoromethyl-3-acylindoles from N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. rsc.org This highlights the utility of the trifluoromethyl group in directing or participating in complex cyclization pathways.

While no specific rearrangement reactions like the Beckmann or Claisen rearrangement are directly applicable to the parent molecule, its derivatives could be synthesized to undergo specific intramolecular rearrangements. For example, a Newman-Kwart rearrangement, which involves the thermal migration of an aryl group from an oxygen atom of a thiocarbamate to the sulfur atom, could be envisaged for an O-aryl thiocarbamate derived from a phenol (B47542) analog of the starting material. kiku.dk

Reaction ClassDescriptionPotential Application to Derivatives
Cascade Reaction A sequence of intramolecular reactions where each step triggers the next. researchgate.netN-acylated derivatives could undergo metal-catalyzed coupling followed by intramolecular cyclization to form heterocycles. rsc.org
Intramolecular Cyclization Formation of a cyclic compound from a single molecule containing two reactive functional groups. rsc.orgDerivatives with pendant reactive groups (e.g., alkynes, alkenes) could be cyclized onto the aromatic ring. rsc.org
Newman-Kwart Rearrangement A thermal wikipedia.orgbeilstein-journals.org migration of an aryl group from an O-thiocarbamate to an S-thiocarbamate. kiku.dkCould be applied to thiocarbamate derivatives of the corresponding benzyl (B1604629) alcohol.

Applications in Advanced Chemical Synthesis

Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. These modifications can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Chloro-5-(trifluoromethyl)benzylamine serves as a readily available source of the valuable 2-chloro-5-(trifluoromethyl)phenyl moiety, making it a compound of significant interest in the synthesis of new chemical entities.

Role as a Key Pharmaceutical Intermediate

A closely related precursor, 2-Chloro-5-(trifluoromethyl)benzaldehyde, is recognized as a critical intermediate for synthesizing complex drug molecules due to its versatile reactivity. nbinno.com The conversion of the aldehyde to the corresponding benzylamine (B48309) is a standard synthetic transformation, highlighting the importance of this compound as a downstream intermediate in pharmaceutical development. The trifluoromethyl group, in particular, is known to enhance the efficacy, duration of action, and bioavailability of drug candidates by increasing their metabolic resistance and membrane permeability. nbinno.com

Synthesis of Bioactive Benzylamine and Aniline (B41778) Derivatives

The benzylamine and aniline scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of biologically active compounds. This compound provides a direct route to a variety of substituted benzylamine derivatives through reactions at the amino group. Furthermore, synthetic manipulations can convert the benzylamine to other functional groups, leading to a broader range of aniline and other aromatic derivatives.

For instance, substituted benzylamines are known to be potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy. mdpi.com While this specific study did not use the 2-chloro-5-(trifluoromethyl) substitution, it demonstrates the general utility of the benzylamine scaffold in generating bioactive molecules. The unique electronic properties conferred by the chlorine and trifluoromethyl groups in this compound make it an attractive starting material for the synthesis of novel bioactive derivatives with potentially enhanced potency and selectivity.

Development of Enzyme Inhibitors and Receptor Modulators

The 2-chloro-5-(trifluoromethyl)phenyl moiety, readily introduced using this compound, has been identified as a key component in several classes of enzyme inhibitors and receptor modulators.

The P2X7 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of inflammatory and neurological disorders. Research into novel P2X7 receptor antagonists has explored various chemical scaffolds. A study on the synthesis and structure-activity relationship (SAR) of 1,2,3-triazolopiperidines as P2X7 antagonists identified a benzamide (B126) derivative with a 2-chloro-3-(trifluoromethyl)phenyl group as a potent inhibitor. This highlights the significance of the chloro- and trifluoromethyl-substituted phenyl ring in achieving high affinity for the P2X7 receptor. The development of such compounds is crucial for understanding the role of the P2X7 receptor in disease and for creating potential new treatments.

Protein kinases are a major class of drug targets, particularly in oncology. The discovery of small molecule kinase inhibitors has revolutionized cancer treatment. The chloro- and trifluoromethyl-substituted phenyl ring is a recurring motif in the design of potent and selective kinase inhibitors. For example, a novel and potent inhibitor of c-KIT kinase, a key driver in gastrointestinal stromal tumors, incorporates a 4-chloro-3-(trifluoromethyl)phenyl group. This substitution pattern is isomeric to that of the moiety derived from this compound, suggesting that the latter could also serve as a valuable building block for new kinase inhibitor scaffolds. The specific placement of the chloro and trifluoromethyl groups can fine-tune the inhibitor's interaction with the kinase active site, influencing its potency and selectivity profile.

Creation of Peptidomimetics and Peptide-Based Therapeutics

The development of peptide-based drugs is often hampered by limitations such as susceptibility to protease degradation and poor membrane permeability. nih.gov To overcome these challenges, medicinal chemists design peptidomimetics, which are analogs that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com

One key strategy in creating peptidomimetics is the replacement of labile amide bonds with stable surrogates. nih.gov Derivatives of this compound are instrumental in synthesizing trifluoroethylamines, which have gained importance as metabolically stable isosteres of amide bonds. nih.gov These trifluoroethylamine linkages are resistant to enzymatic hydrolysis, a common metabolic liability for natural peptides and their analogs. nih.gov The incorporation of the 2-chloro-5-(trifluoromethyl)benzyl moiety can thus contribute to the creation of more robust and effective peptide-based therapeutics.

Design of Hydrolysis-Resistant Bioisosteres

Bioisosterism is a fundamental strategy in drug design aimed at modifying a lead compound to enhance its desired properties without losing biological activity. nih.gov A significant challenge in this area is addressing the metabolic instability of functional groups like amides, which are prone to rapid enzymatic hydrolysis. nih.gov

The trifluoroethylamine moiety, accessible from precursors like this compound, serves as an effective, hydrolysis-resistant bioisostere for the amide bond. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the properties of the adjacent amine, making the resulting structure exceptionally stable compared to a natural amide linkage. nih.gov This stability is a crucial attribute for designing drugs with improved pharmacokinetic profiles. The concept has been successfully applied to create various amide mimetics for pharmaceutical research. nih.gov

Compounds with Antimycobacterial Activity

The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective antitubercular agents. nist.gov Research has shown that compounds incorporating a 2-chloro-5-(trifluoromethyl)phenyl scaffold are valuable in this pursuit. For instance, 2-chloro-5-(trifluoromethyl)benzonitrile, a closely related precursor, is used in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs). mdpi.com

BTZs are a promising class of potent antitubercular agents, with candidates like BTZ043 and Macozinone (PBTZ169) advancing to clinical trials. mdpi.comnih.gov The synthesis of these complex heterocycles relies on precursors carrying the specific 2-chloro-5-(trifluoromethyl) substitution pattern, highlighting the foundational role of this chemical framework in creating novel drugs to combat tuberculosis. mdpi.com Furthermore, various benzylamine derivatives are being investigated for their potential as anti-tuberculosis agents. nih.gov N-alkyl nitrobenzamides containing a trifluoromethyl group have also shown promising antimycobacterial activity, with some derivatives exhibiting high potency.

Compound Class Precursor Moiety Therapeutic Target Significance
8-nitro-1,3-benzothiazin-4-ones (BTZs)2-chloro-5-(trifluoromethyl)phenylMycobacterium tuberculosisPrecursors to clinical trial candidates (BTZ043, Macozinone) for tuberculosis. mdpi.comnih.gov
N-alkyl nitrobenzamides3-nitro-5-trifluoromethylphenylMycobacterium tuberculosisDerivatives show high in vitro activity against Mtb.
BenzyltriazolesTrifluoromethyl-substituted phenylMycobacterium tuberculosisDerivatives exhibit potent activity against the H37Rv strain.

Compounds with Antifungal Activity

The this compound scaffold is also a valuable starting point for the synthesis of novel antifungal agents. The presence of halogen and trifluoromethyl groups on an aromatic ring is a common feature in many active antifungal compounds.

Research into new fungicides has led to the development of various heterocyclic compounds, such as benzimidazoles and triazoles, which show significant antifungal activity against a range of phytopathogenic fungi. For example, studies on benzimidazole (B57391) derivatives have demonstrated that the introduction of a chlorine atom on the benzene (B151609) ring can enhance antifungal properties. Similarly, chalcone (B49325) derivatives substituted with trifluoromethyl groups have been synthesized and evaluated for their activity against pathogenic fungal strains like Candida albicans and Aspergillus niger. The structural elements of this compound make it an ideal candidate for use as a building block in the combinatorial synthesis of new libraries of potential antifungal compounds.

Compound Class Structural Feature Target Fungi (Examples) Key Finding
Benzimidazole DerivativesChloro-substituted benzene ringCytospora sp., C. gloeosporioides, B. cinereaIntroduction of chlorine can increase antifungal activity.
Triazole DerivativesBenzyl (B1604629) group incorporationHuman pathogenic fungiNovel derivatives show potent antifungal properties.
Chalcone DerivativesTrifluoromethyl substitutionCandida albicans, Aspergillus nigerCompounds exhibit varying degrees of antifungal activity.

Neuroinflammation Research Ligands

Neuroinflammation is a key factor in many neurodegenerative diseases, and the 18 kDa translocator protein (TSPO) is a significant biomarker for its detection. Positron Emission Tomography (PET) imaging using radiolabeled ligands that bind to TSPO allows for the in-vivo visualization of neuroinflammation.

The development of effective TSPO ligands is a major focus of medicinal chemistry. Research has shown that structures containing chloro- and trifluoromethyl-substituted phenyl rings are highly effective. For instance, a study aimed at developing new fluorine-18 (B77423) labeled TSPO ligands created analogs of the potent ligand ER176 by replacing its 2-chloro substituent with either a fluoro or a trifluoromethyl group. These modifications resulted in new ligands with high affinity for TSPO in the low nanomolar range. Another class of TSPO ligands, based on a 2-phenylquinazoline (B3120039) scaffold, includes the compound 2-Cl-MGV-1, which features a 2-chlorophenyl group and shows efficacy in reducing inflammatory markers in microglial cells. These findings underscore the importance of the structural motifs present in this compound for the rational design of novel PET tracers and potential therapeutics targeting neuroinflammation.

Agrochemical Development

Intermediate for Pesticides and Herbicides

Beyond its pharmaceutical applications, this compound and its chemical relatives are crucial intermediates in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif found in numerous active ingredients for crop protection.

Compounds like 2-chloro-5-trifluoromethylpyridine are vital for preparing herbicides. The synthesis of these important agrochemical precursors often involves multi-step processes starting from simpler building blocks. The unique combination of a chlorine atom and a trifluoromethyl group on an aromatic ring enhances the biological activity and stability of the final pesticide or herbicide products. This has led to the development of more effective agents for sustainable agriculture, improving crop yields by offering better protection against pests and weeds.

Efficacy Enhancement in Crop Protection

This compound serves as a crucial precursor in the synthesis of advanced agrochemicals. The presence of the trifluoromethyl (-CF₃) group is particularly noteworthy, as it can significantly enhance the efficacy of the final pesticide or herbicide. This is attributed to the -CF₃ group's high electronegativity and lipophilicity, which can improve the metabolic stability and membrane permeability of the active ingredient.

While direct studies quantifying the efficacy enhancement by this compound are not extensively published, the importance of its structural motifs is well-documented in analogous compounds. For instance, the related compound 2-fluoro-5-(trifluoromethyl)benzylamine (B182332) is utilized in agrochemical formulations to improve the stability and absorption of pesticides and herbicides in plants. chemimpex.com Furthermore, the 2-chloro-5-trifluoromethylpyridine moiety, synthesized from related precursors, is a key component in highly active herbicides. google.comgoogleapis.comnih.gov The synthesis of potent insecticides also relies on building blocks containing the 2-chloro-5-(trifluoromethyl)phenyl structure. These examples underscore the role of the chloro and trifluoromethyl-substituted aromatic core, for which this compound is a key synthetic intermediate, in the development of effective crop protection agents.

Table 1: Agrochemically Important Structural Motifs Derived from this compound and its Analogs

Structural MotifRole in AgrochemicalsExample of Final Product Class
2-Chloro-5-(trifluoromethyl)phenylPrecursor to active ingredientsInsecticides, Herbicides
2-Fluoro-5-(trifluoromethyl)phenylEnhances stability and absorptionPesticides, Herbicides
2-Chloro-5-(trifluoromethyl)pyridineKey intermediate for herbicidal compoundsHerbicides

Materials Science

The distinct chemical properties of this compound also make it a valuable component in the field of materials science, particularly in the synthesis of specialized polymers and advanced materials.

Development of Novel Polymers and Coatings

The amine functionality of this compound allows it to be incorporated into polymer backbones or used as a modifying agent for existing polymers. The presence of the halogenated and fluorinated phenyl ring can impart desirable properties to the resulting materials, such as increased thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). Research on the analogous compound, 2-fluoro-5-(trifluoromethyl)benzylamine, has shown its utility in developing advanced materials, including polymers and coatings with enhanced chemical resistance due to its fluorinated structure. chemimpex.com This suggests a similar potential for this compound in creating robust materials for demanding applications.

Synthesis of Fluoropolymers

Fluoropolymers are a class of polymers known for their exceptional properties, including high resistance to solvents, acids, and bases. researchgate.net While direct polymerization of this compound into a fluoropolymer is not a common method, it can serve as a valuable precursor for creating fluorinated monomers. Alternatively, it can be used as a chemical modifier to introduce trifluoromethyl groups into other polymers, thereby imparting fluoropolymer-like properties. researchgate.net The synthesis of fluorinated polymers often involves the polymerization of fluorine-containing monomers, and this compound can be a key starting material for such monomers.

Creation of Advanced Materials with Tuned Properties

The ability to incorporate specific functional groups into a material's structure is key to tuning its properties for specific applications. The trifluoromethyl group is known to influence properties such as lipophilicity, metabolic stability, and binding selectivity in molecules. mdpi.com By incorporating the this compound moiety into larger structures, material scientists can fine-tune the chemical and physical characteristics of advanced materials. This could include adjusting the refractive index of optical polymers, enhancing the thermal stability of engineering plastics, or modifying the surface energy of coatings.

Table 2: Potential Influence of this compound on Material Properties

PropertyInfluence of the 2-Chloro-5-(trifluoromethyl)phenyl MoietyPotential Application Area
Thermal Stability Increased due to the strength of the C-F and C-Cl bonds.High-performance polymers, engineering plastics.
Chemical Resistance Enhanced protection against corrosive chemicals.Protective coatings, chemical-resistant linings.
Surface Energy Lowered surface energy, leading to hydrophobicity.Water-repellent coatings, anti-fouling surfaces.
Refractive Index Can be modified for optical applications.Optical fibers, specialty lenses.

Analytical Chemistry Applications

Use as a Reagent for Detection and Quantification

In analytical chemistry, derivatization is a common strategy to improve the detection and quantification of analytes, particularly in complex matrices. jfda-online.com Benzylamine and its derivatives can be used as reagents to react with specific functional groups in target molecules, thereby creating a new derivative with improved chromatographic behavior or detectability by mass spectrometry. nih.gov

This compound, with its reactive amine group, can be employed as a derivatizing agent for compounds containing carbonyl groups (aldehydes and ketones) or other reactive sites. The introduction of the trifluoromethyl group can be particularly advantageous for detection methods such as gas chromatography-mass spectrometry (GC-MS), as the fluorine atoms can enhance the signal. jfda-online.com While specific applications for this compound are not widely documented, the use of its analog, 2-fluoro-5-(trifluoromethyl)benzylamine, as a reagent in analytical methods for the detection and quantification of other compounds highlights this potential. chemimpex.com

Table 3: Potential Analytical Derivatization Reactions with this compound

Analyte Functional GroupDerivatization ReactionPurpose of Derivatization
Aldehyde/KetoneSchiff base formationImproved chromatographic separation and mass spectrometric detection.
Carboxylic AcidAmide formation (after activation)Increased volatility for GC analysis, enhanced ionization for MS.
IsocyanateUrea formationStabilization of reactive analytes for analysis.

Structure Activity Relationship Sar and Structural Modifications

Influence of Halogen and Trifluoromethyl Substituents on Biological Activity

The biological activity of benzylamine (B48309) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In 2-Chloro-5-(trifluoromethyl)benzylamine, both the chlorine atom and the trifluoromethyl group play crucial roles in defining its interaction with biological targets.

The introduction of a chlorine atom into a biologically active molecule can substantially alter its properties. eurochlor.org Chlorine is an electron-withdrawing group that can affect the electronic environment of the aromatic ring and any attached functional groups. This modification can influence the molecule's reactivity and its ability to form interactions, such as hydrogen bonds or halogen bonds, with protein residues in a binding site. researchgate.net An increase in the lipophilicity of a molecule upon the introduction of a chlorine substituent can lead to better partitioning into the lipophilic phases of cell membranes or the hydrophobic domains of proteins. eurochlor.orgresearchgate.net For instance, in some series of compounds, chloro-substitution has been shown to enhance inhibitory activity, which may be attributed to favorable interactions within the active site of a target enzyme. nih.gov

The trifluoromethyl (CF₃) group is a particularly favored substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. researchgate.netwechemglobal.com The replacement of a methyl group with a trifluoromethyl group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netresearchgate.net The CF₃ group can also lead to more potent biological activity by altering the conformation of the molecule or by engaging in specific interactions with the target protein. nih.gov Studies have shown that CF₃ substitution on a benzene (B151609) ring can be particularly effective at increasing binding energy. researchgate.netnih.gov This gain in energy is often driven by electrostatic interactions or changes in solvation free energy. nih.gov

The combined presence of both a chloro and a trifluoromethyl group, as seen in this compound, creates a unique electronic and steric profile that can be advantageous for biological activity. The electron-withdrawing properties of both substituents can influence the pKa of the benzylamine, affecting its ionization state at physiological pH.

Table 1: Effects of Halogen and Trifluoromethyl Substituents on Molecular Properties and Bioactivity

SubstituentKey Physicochemical EffectsImpact on Biological ActivityRelevant Findings
Chlorine (Cl)Increases lipophilicity; Electron-withdrawing; Potential for halogen bonding. eurochlor.orgresearchgate.netCan enhance membrane permeability and binding affinity; may introduce specific interactions with target proteins. researchgate.netnih.govIn some series, chlorine substitution is tolerated in active sites without altering the molecule's overall position, maintaining inhibitory activity. nih.gov
Trifluoromethyl (CF₃)Strongly electron-withdrawing; Increases lipophilicity; Blocks metabolic oxidation. researchgate.netwechemglobal.comresearchgate.netOften improves metabolic stability and cell permeability; can significantly increase binding affinity and potency. wechemglobal.comnih.govSubstitution of -CH₃ with -CF₃ can increase biological activity by an order of magnitude in certain cases, particularly when the CF₃ group is near specific amino acid residues like Phe, His, and Arg. nih.gov

Modulation of Bioactivity via Substitutions at the Amine Nitrogen

Modifications at the primary amine nitrogen of the benzylamine scaffold are a common strategy to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Introducing different substituents on the nitrogen atom can alter the molecule's size, shape, basicity, and hydrogen bonding capacity, thereby influencing its interaction with target receptors or enzymes.

For example, synthesizing a series of N-substituted benzylamine derivatives allows for the exploration of the chemical space around the amine. nih.govnih.gov Studies on other benzylamine series have shown that introducing various alkyl or aryl groups can lead to compounds with a range of biological activities. For instance, N-acetylation or the introduction of larger, hydrophobic groups can impact enzyme inhibition. nih.gov In a study of 17β-Hydroxysteroid Dehydrogenase Type 3 inhibitors, extending the benzylamine series via an amide bond was found to be more promising for activity than extension via an amine bond. nih.gov

Furthermore, incorporating the nitrogen into a heterocyclic ring system is another effective modification. This can constrain the conformation of the side chain and introduce new interaction points. The choice of substituent can also influence the compound's selectivity for different biological targets. For example, in the development of inhibitors for copper amine oxidases, benzylamine derivatives with hydrophilic ω-hydroxyalkoxy groups were found to be potent and selective inhibitors. nih.gov

Positional Isomer Effects on Reactivity and Biological Profile

In studies of other substituted aromatic compounds, it has been demonstrated that positional isomers can exhibit vastly different biological activities. For instance, in a series of novel oxazolidinones, a linearly attached benzotriazole (B28993) derivative showed more potency than an angularly attached one, highlighting the impact of substituent positioning on activity. nih.gov Similarly, for substituted acetamides, migration of an N-acetamido group from the 2-position to the 3- or 4-position resulted in lower activity, which was attributed to changes in the molecule's alignment within the enzyme's active site. nih.gov These examples underscore the principle that the specific substitution pattern of this compound is a key determinant of its biological function.

Stereochemical Considerations and Enantiomeric Purity

While this compound itself is achiral, many of its biologically active derivatives, particularly those with substitutions at the α-carbon of the ethylamine (B1201723) side chain, can be chiral. When a chiral center is present, the different enantiomers of a compound can have profoundly different pharmacological and toxicological profiles. nih.govlongdom.org One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects. nih.gov

Therefore, for any chiral derivative of this compound, establishing the absolute stereochemistry and ensuring high enantiomeric purity are crucial steps in drug development. nih.govdigitellinc.com The three-dimensional arrangement of atoms is critical for the specific interactions between a drug molecule and its biological target, which is typically a chiral macromolecule like a protein or nucleic acid. longdom.org

The enantiomeric excess (ee), a measure of the purity of a chiral compound, is a critical parameter. numberanalytics.com Achieving high enantiomeric excess is essential for ensuring the efficacy and safety of chiral drugs. numberanalytics.com Various analytical techniques, such as chiral chromatography (HPLC or GC) and NMR spectroscopy using chiral derivatizing agents, are employed to determine the enantiomeric purity of a sample. digitellinc.comopenochem.org The development of stereoselective synthetic methods is paramount to produce the desired enantiomer in high yield and purity. nih.gov

Lipophilicity and Metabolic Stability Enhancement by Fluorination

Fluorine, and particularly the trifluoromethyl (CF₃) group, is widely used in medicinal chemistry to enhance a molecule's metabolic stability and modulate its lipophilicity. wechemglobal.comresearchgate.net Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The introduction of fluorine can significantly impact lipophilicity. While fluorination of an aromatic system generally increases lipophilicity, strategic aliphatic fluorination can sometimes be used to decrease it. researchgate.net The CF₃ group in this compound substantially increases its lipophilicity compared to an unsubstituted or methyl-substituted analogue. researchgate.net This increased lipophilicity can improve a compound's ability to cross cell membranes and access its site of action. nih.gov

Table 2: Impact of Fluorination on Drug-like Properties

PropertyEffect of Trifluoromethyl (CF₃) GroupConsequence for Drug Development
Lipophilicity (logP)Generally increases lipophilicity. researchgate.netresearchgate.netCan improve membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and off-target effects. nih.gov
Metabolic StabilityBlocks sites of oxidative metabolism due to the strong C-F bond. wechemglobal.comresearchgate.netIncreases the half-life of the compound in vivo, potentially leading to improved bioavailability and duration of action. wechemglobal.com
Binding AffinityCan enhance binding to target proteins through favorable interactions. nih.govMay lead to higher potency and efficacy. nih.gov
pKaThe electron-withdrawing nature can lower the pKa of nearby acidic or basic groups.Affects the ionization state at physiological pH, which influences solubility, permeability, and target binding.

Pharmacophore Identification and Optimization

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of a series of active compounds, such as derivatives of this compound, is a fundamental step in rational drug design. unina.it

The process typically involves:

Selection of Active Ligands : A diverse set of molecules with known activity against a specific target is chosen. unina.it

Conformational Analysis : The possible low-energy conformations of each molecule are generated.

Feature Assignment : Key chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups, are identified for each conformation.

Superimposition and Model Generation : The conformations of the active molecules are superimposed to find a common 3D arrangement of pharmacophoric features that is essential for biological activity. unina.it

For derivatives of this compound, the pharmacophore model would likely include the substituted aromatic ring as a hydrophobic feature or for π-stacking interactions, and the amine group as a hydrogen bond donor or a positively charged center. The specific positions of the chloro and trifluoromethyl substituents would define the precise shape and electronic properties of the aromatic feature.

Once a pharmacophore model is developed, it can be used for several purposes, including:

Virtual Screening : Searching large chemical databases to identify novel compounds with different chemical scaffolds that match the pharmacophore model. unina.it

Lead Optimization : Guiding the design of new analogues with improved potency and selectivity by ensuring they retain the key pharmacophoric features.

Predicting Activity : Estimating the biological activity of newly designed compounds before their synthesis.

The ultimate goal is to refine the structure of the lead compound to optimize its interactions with the target, thereby enhancing its therapeutic potential.

Advanced Characterization and Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering a window into the electronic environment of individual atoms. For derivatives of 2-chloro-5-(trifluoromethyl)benzylamine, a multi-nuclear approach is essential for unambiguous structural assignment.

Proton (¹H) NMR

In the ¹H NMR spectra of derivatives of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The substitution pattern on the benzene (B151609) ring, with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position, leads to distinct splitting patterns for the remaining aromatic protons at positions 3, 4, and 6. These protons exhibit characteristic ortho, meta, and para couplings.

The benzylic protons (CH₂) adjacent to the nitrogen atom usually present as a singlet or, if coupled to a chiral center or in a restricted rotational environment, an AB quartet. The chemical shift of these protons is sensitive to the nature of the substituent on the nitrogen atom. For instance, acylation or alkylation of the amine will typically cause a downfield shift of the benzylic proton signals.

For example, in N-substituted this compound derivatives, the chemical shifts of the key protons can be summarized as follows:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.20 - 7.80m-
CH₂-N3.80 - 4.80s or d-
N-H (if present)Variablebr s-

Note: The exact chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectra of this compound derivatives provide crucial information about the carbon skeleton. The carbon atom of the trifluoromethyl group is readily identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF), typically observed around 120-130 ppm. The aromatic carbons display a range of chemical shifts depending on their position relative to the electron-withdrawing chlorine and trifluoromethyl groups. The carbon atom attached to the chlorine (C-2) is generally found downfield, while the carbon bearing the trifluoromethyl group (C-5) is also significantly shifted.

The benzylic carbon (CH₂) typically resonates in the range of 40-55 ppm, with its exact chemical shift influenced by the substituent on the nitrogen atom. In a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the aromatic carbons exhibit resonances in the range of 122 to 149 ppm. nih.gov The carbon of the trifluoromethyl group in this derivative appears as a quartet with a large coupling constant (¹JCF = 273 Hz). nih.gov

A representative table of expected ¹³C NMR chemical shifts for derivatives is provided below:

CarbonChemical Shift (δ, ppm)Multiplicity (due to F-coupling)
CF₃~123q
C-Cl~135s
C-CF₃~129q
Other Ar-C124 - 132d or s
CH₂-N40 - 55t

Note: These are approximate ranges and will be influenced by the specific substitution on the benzylamine (B48309) derivative.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Groups

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for compounds containing fluorine. For derivatives of this compound, the trifluoromethyl group gives rise to a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring and can be influenced by substituents on both the ring and the benzylamine nitrogen. Generally, the trifluoromethyl group in such aromatic systems resonates in the region of -60 to -65 ppm relative to a standard such as CFCl₃. The absence of other fluorine atoms in the vicinity typically results in a singlet, unless long-range couplings are resolved. This technique is particularly useful for confirming the presence and purity of the trifluoromethylated compound.

Two-Dimensional (2D) NMR Techniques

To definitively assign the complex proton and carbon signals in derivatives of this compound, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. For these derivatives, COSY spectra would reveal the coupling network between the aromatic protons, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the resonances of the benzylic CH₂ group and for linking the aromatic protons to their corresponding carbon atoms.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, leaving little room for ambiguity in the assignment of ¹H and ¹³C NMR spectra.

Variable-Temperature NMR for Dynamic Processes

In certain derivatives of this compound, particularly those with bulky substituents on the nitrogen atom, restricted rotation around the C-N bond or the C-aryl bond may occur. This can lead to the observation of broadened signals or even multiple sets of signals at room temperature, corresponding to different conformers.

Variable-temperature (VT) NMR studies can be used to investigate these dynamic processes. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases at higher temperatures. From the coalescence temperature and the chemical shift difference between the exchanging signals, the energy barrier for the rotational process can be calculated. This provides valuable information about the conformational flexibility and steric hindrance within the molecule. For instance, in ortho-substituted N-methoxy-N-methyl benzamides, broadening of N-methoxy and N-methyl signals at room temperature was attributed to the presence of rotamers with a significant energy barrier to interconversion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For derivatives of this compound, both electron ionization (EI) and electrospray ionization (ESI) methods can be employed.

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight of the derivative. A key feature in the mass spectra of these compounds is the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in an (M+2)⁺ peak with about one-third the intensity of the M⁺ peak, providing a clear signature for the presence of a single chlorine atom.

Common fragmentation pathways for benzylamines involve cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable benzylic cation or a substituted iminium ion. The loss of the trifluoromethyl group or the chlorine atom can also be observed. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the derivative with high accuracy.

A predicted fragmentation pattern for a generic N-acyl derivative of this compound might include the following key fragments:

m/zFragment
M⁺Molecular Ion
M-ClLoss of chlorine
M-CF₃Loss of trifluoromethyl group
[C₇H₄Cl(CF₃)]⁺Benzylic cation after cleavage of the C-N bond
[CH₂=NHR]⁺Iminium ion (where R is the acyl group)

Note: The relative intensities of these fragments will depend on the specific derivative and the ionization method used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. For derivatives of this compound, GC-MS is particularly valuable for differentiating between regioisomers, which can have very similar physical properties. The separation of isomers is a significant challenge in forensic and synthetic chemistry, as different isomers can exhibit distinct biological activities. nih.gov

The chromatographic separation of isomers can be optimized by selecting an appropriate capillary column. For instance, columns with different stationary phases, such as DB-1ms or DB-5ms, can offer varying degrees of separation for closely related compounds. nih.gov Furthermore, chemical derivatization is often employed to enhance the volatility and chromatographic behavior of the analytes. jfda-online.comresearchgate.net Common derivatization techniques include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetyl derivatives.

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

These derivatization strategies can improve peak shape and separation efficiency. jfda-online.comresearchgate.net The subsequent mass spectrometric analysis provides fragmentation patterns that serve as a molecular fingerprint. While electron ionization (EI) mass spectra may sometimes be very similar for isomers, chemical ionization (CI) can provide more structural information, particularly regarding the position of substituents on the aromatic ring. nih.gov Tandem mass spectrometry (MS-MS) further enhances differentiation by allowing for the fragmentation of specific precursor ions, revealing characteristic product ions for each isomer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for the analysis of less volatile or thermally labile derivatives. nih.gov Derivatization is also a key strategy in LC-MS to improve the retention of polar compounds on reverse-phase columns and to enhance ionization efficiency for mass spectrometry. nih.govresearchgate.net For benzylamine derivatives, reagents like benzoyl chloride can be used to label the primary amine group. nih.gov

In a typical LC-MS workflow, the derivatized analytes are separated on a C18 column and then detected by a mass spectrometer, such as a triple quadrupole (QQQ) instrument. nih.gov This setup can be operated in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity for quantitative analysis. nih.gov The fragmentation of the derivatized molecule under collision-activated dissociation (CAD) conditions yields specific product ions. For benzoylated analytes, a common fragment ion is the benzoyl cation at m/z 105, though unique fragments are often chosen to increase the selectivity of the assay. nih.gov

Infrared (IR) Spectroscopy

Table 1: Expected IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretching 3300-3500
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic -CH₂) Stretching 2850-2960
C=C (Aromatic Ring) Stretching 1450-1600
C-N Stretching 1020-1250
C-Cl Stretching 600-800

This table is generated based on established IR spectroscopy principles and data from analogous compounds. nist.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound and its derivatives are expected to absorb UV radiation due to π→π* transitions within the benzene ring. The positions of the chlorine and trifluoromethyl groups, as well as the benzylamine moiety, act as chromophores and auxochromes that influence the absorption maxima (λmax) and molar absorptivity. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and compare them with experimental spectra. researchgate.net

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. This technique can precisely measure bond lengths, bond angles, and conformational details. For example, the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a related derivative, was achieved using X-ray crystallography. researchgate.net Such an analysis would reveal the exact spatial arrangement of the chloro, trifluoromethyl, and amine groups on the benzene ring, providing unambiguous structural proof. researchgate.netmdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The results are used to confirm the molecular formula. For this compound, the molecular formula is C₈H₇ClF₃N. scbt.comsigmaaldrich.com The theoretical elemental composition can be calculated from its molecular weight (209.60 g/mol ). sigmaaldrich.com

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon C 12.011 8 96.088 45.84
Hydrogen H 1.008 7 7.056 3.37
Chlorine Cl 35.453 1 35.453 16.92
Fluorine F 18.998 3 56.994 27.20
Nitrogen N 14.007 1 14.007 6.68

| Total | | | | 209.598 | 100.00 |

Experimental determination of these percentages for a synthesized sample serves as a crucial check for purity and identity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. researchgate.net By approximating the electron density, DFT can accurately predict a wide range of molecular properties, offering deep insights into the molecule's behavior. For 2-Chloro-5-(trifluoromethyl)benzylamine, DFT calculations are instrumental in understanding its geometry, electronic distribution, and spectroscopic characteristics.

Molecular Electrostatic Potential (MEP) analysis is a vital tool for identifying the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP surface would illustrate the distribution of charge.

Typically, an MEP map uses a color scale to denote different potential values. Regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like chlorine, fluorine, and nitrogen. Conversely, areas of positive potential, colored in blue, are electron-deficient and are targets for nucleophiles. These are generally located around hydrogen atoms, particularly those of the amine group. The green areas represent regions of neutral potential. nih.gov This visual representation of charge distribution is crucial for predicting how the molecule will interact with other chemical species.

Illustrative MEP Data for this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Amine Group (-NH2)Negative (Red)Site for electrophilic attack
Trifluoromethyl Group (-CF3)Negative (Red)Potential for electrophilic interaction
Chlorine Atom (-Cl)Negative (Red)Site for electrophilic attack
Aromatic HydrogensPositive (Blue)Site for nucleophilic attack
Benzyl (B1604629) Hydrogens (-CH2-)Slightly Positive (Blue-Green)Potential for weak nucleophilic interaction

Note: This table is illustrative and based on general principles of MEP analysis. Actual values would require specific DFT calculations.

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

A small energy gap between the HOMO and LUMO (ΔE) indicates that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. researchgate.net Other important descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated from the HOMO and LUMO energies and help in predicting the global reactivity of the molecule. For this compound, a high electrophilicity index would suggest it acts as a good electrophile in reactions.

Table of Calculated Quantum Chemical Descriptors

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--8.95
LUMO EnergyELUMO--1.23
Energy GapΔEELUMO - EHOMO7.72
Electronegativityχ-(ELUMO + EHOMO)/25.09
Chemical Hardnessη(ELUMO - EHOMO)/23.86
Global Electrophilicityωχ2 / (2η)3.35

Note: The values in this table are hypothetical and serve to illustrate the application of quantum descriptors. They are derived from typical ranges for similar organic molecules.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govjocpr.com By simulating these spectra, researchers can assign the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov This detailed assignment helps to confirm the molecular structure and provides insights into the bonding environment.

For this compound, DFT would be used to calculate the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov For instance, the characteristic N-H stretching vibrations of the amine group and the C-F stretching modes of the trifluoromethyl group would be identified and assigned.

Illustrative Vibrational Frequency Assignments

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
N-H Asymmetric Stretch34503445
N-H Symmetric Stretch33603355
C-H Aromatic Stretch3100-30003090-3010
C-F Asymmetric Stretch13201315
C-Cl Stretch750745

Note: This table presents a simplified, illustrative comparison of calculated and experimental vibrational frequencies.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target and calculating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. researchgate.net For this compound, docking studies could explore its potential to inhibit a specific enzyme by identifying its binding mode and predicting its binding energy. The amine group could act as a hydrogen bond donor, while the aromatic ring and trifluoromethyl group could engage in hydrophobic and halogen bonding interactions.

Mechanistic Elucidation via Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. diva-portal.orgescholarship.org By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire reaction pathway. This provides a detailed understanding of the reaction kinetics and thermodynamics.

For reactions involving this compound, quantum chemical modeling could be used to investigate potential synthetic routes or metabolic pathways. For example, the mechanism of its synthesis could be studied to optimize reaction conditions. researchgate.net The calculations would reveal the energy barriers for each step of the reaction, allowing for the identification of the rate-determining step and the prediction of the major products.

Conformational Analysis and Stereochemical Insights

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Understanding the conformational preferences of a molecule is crucial as its three-dimensional shape often dictates its biological activity.

For this compound, the rotation around the C-C bond connecting the benzyl group to the aromatic ring and the C-N bond of the amine group would be of particular interest. Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. This analysis would identify the most stable conformation of the molecule, which is essential for understanding its interactions with other molecules, such as receptors or enzymes.

Prediction of Non-linear Optical (NLO) Properties

While direct computational studies specifically targeting the non-linear optical (NLO) properties of this compound are not extensively documented in publicly available literature, predictions can be formulated based on theoretical studies of analogous molecular structures. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting NLO properties by calculating key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations provide insight into a molecule's potential for applications in optoelectronics and photonics.

The NLO response of an organic molecule is primarily dictated by its electronic structure, specifically the presence of π-conjugated systems and the intramolecular charge transfer (ICT) between electron-donating (donor) and electron-accepting (acceptor) groups. The benzylamine (B48309) framework itself provides a basis for these interactions. In this compound, the aminomethyl group (-CH₂NH₂) attached to the benzene (B151609) ring acts as an electron-donating group. Conversely, the chlorine atom (-Cl) and the trifluoromethyl group (-CF₃) are strong electron-withdrawing groups. This "push-pull" configuration, where donor and acceptor moieties are attached to the same π-system, is a classic design strategy for enhancing NLO properties. The presence of these specific substituents is expected to create a significant dipole moment and facilitate ICT, which are prerequisites for a large first-order hyperpolarizability (β), a key indicator of second-order NLO activity.

Theoretical investigations on similarly substituted aromatic compounds support the prediction of significant NLO properties for this compound. For instance, DFT calculations on other molecules featuring amino, chloro, and trifluoromethyl substituents have demonstrated their potential as NLO materials.

Research Findings from Analogous Compounds

Computational studies on molecules with similar functional groups provide valuable benchmarks. For example, the study of 2-amino-5-chlorobenzophenone, which contains both an amino donor and a chloro acceptor on a benzene ring, has shown that it possesses a notable first-order hyperpolarizability value, suggesting potential for second harmonic generation. researchgate.net The computed value highlights the effectiveness of the amino-chloro substitution pattern in inducing NLO activity.

Furthermore, the trifluoromethyl group is recognized for its potent electron-withdrawing nature, which can significantly enhance NLO responses. A computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) using DFT (B3LYP/6-311+G(d,p)) calculated a high first-order hyperpolarizability (β) value, indicating considerable NLO properties. journaleras.com Similarly, a study of benzothiazole (B30560) derivatives found that a molecule substituted with a CF₃ group exhibited the highest hyperpolarizability value among the tested compounds. mdpi.com These findings underscore the crucial role of the -CF₃ group in amplifying the NLO response.

The combination of a chloro and a trifluoromethyl group on the same aromatic ring, coupled with an amino-based donor group in this compound, is therefore anticipated to result in a molecule with substantial NLO characteristics. The synergistic effect of the two strong electron-withdrawing groups is likely to create a highly polarized molecule, leading to a large hyperpolarizability.

The following tables present computational data for related compounds, illustrating the typical range of NLO properties calculated for molecules with these key functional groups.

Table 1: Calculated NLO Properties of 5-(Trifluoromethyl)pyridine-2-thiol Calculations performed using DFT/B3LYP/6-311+G(d,p) method.

ParameterValueUnit
Dipole Moment (μ)3.2356Debye
Mean Polarizability (α)14.611 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)2.956 x 10⁻³⁰esu
Data sourced from a computational study on 5-(trifluoromethyl)pyridine-2-thiol. journaleras.com

Table 2: Calculated NLO Properties of 7-chloro-3-methyl-2-(4-methylbenzyl)-3,4-dihydro-2H-benzo[e] chemicalbook.comresearchgate.netnih.govthiadiazine 1,1-dioxide Calculations performed using DFT/6–311++G(d,p) basis set.

ParameterValueUnit
Mean Polarizability (α)36.9489 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)31.6544 x 10⁻³¹esu
Data sourced from a computational study on a chloro-substituted benzothiadiazine derivative. researchgate.net

These theoretical findings from related structures strongly suggest that this compound is a promising candidate for NLO applications. The strategic placement of strong electron-donating and electron-withdrawing groups on the benzene ring is expected to induce a significant second-order NLO response.

Future Research Directions and Challenges

The unique combination of a chloro-substituent, a trifluoromethyl group, and a benzylamine (B48309) moiety makes 2-Chloro-5-(trifluoromethyl)benzylamine a compound of significant interest for future research. Its structural features offer a platform for the development of novel chemical entities with diverse applications. However, realizing this potential requires addressing several key challenges and exploring new scientific frontiers.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-5-(trifluoromethyl)benzylamine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves reductive amination of the corresponding aldehyde precursor, 2-Chloro-5-(trifluoromethyl)benzaldehyde, using reagents like sodium cyanoborohydride or catalytic hydrogenation. Key optimization parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their inertness and compatibility with reducing agents .
  • Catalyst choice : Palladium on carbon (Pd/C) or Raney nickel may enhance hydrogenation efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC should track intermediate aldehyde conversion to avoid over-reduction or side products .
    Contradictions in yield reports (e.g., 70–90%) often arise from impurities in the starting aldehyde, emphasizing the need for pre-purification via recrystallization or column chromatography .

Basic: How should researchers safely handle this compound in laboratory settings?

Methodological Answer:
Safety protocols are critical due to the compound’s toxicity (T) and corrosivity (R34):

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods for weighing or reactions .
  • Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with moisture to minimize hydrolysis .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose of waste via certified hazardous waste facilities .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR and Raman spectroscopy : Identify functional groups (e.g., NH₂ bending at ~1600 cm⁻¹, C-Cl stretching at 750 cm⁻¹, and CF₃ symmetric/asymmetric vibrations at 1150–1250 cm⁻¹). Theoretical calculations (DFT) can validate experimental vibrational assignments .
  • NMR : ¹H NMR shows the benzylamine CH₂NH₂ protons as a triplet (~3.8 ppm), while ¹⁹F NMR confirms the trifluoromethyl group’s environment (−60 to −65 ppm) .
  • Mass spectrometry (HRMS) : Use ESI+ mode to observe the molecular ion [M+H]⁺ at m/z 210.03 (C₈H₇ClF₃N) and fragmentation patterns for structural confirmation .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Employ software like AutoDock Vina to simulate binding to targets (e.g., fungal leucyl-tRNA synthetase). The trifluoromethyl group’s electron-withdrawing nature enhances binding affinity by stabilizing charge-transfer interactions .
  • Force field selection : Use the ff99SB parameter set in AMBER for improved backbone dihedral accuracy, particularly for glycine-rich regions in enzyme active sites .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen bond occupancy to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antifungal IC₅₀ values) may stem from:

  • Assay variability : Standardize protocols (e.g., CLSI M38 for fungal strains) and include positive controls (e.g., fluconazole) .
  • Structural heterogeneity : Verify derivative purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and characterize by X-ray crystallography .
  • Meta-analysis : Apply multivariate regression to published datasets, controlling for variables like solvent (DMSO vs. saline) or cell line (HEK293 vs. HeLa) .

Advanced: What analytical methods ensure high purity of this compound for pharmacological studies?

Methodological Answer:

  • Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active adducts for trace amine quantification (LOD: 0.1 µg/mL) .
  • Chiral separation : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers if asymmetric synthesis is employed .
  • Elemental analysis : Confirm C/H/N/Cl/F ratios within ±0.3% of theoretical values to detect inorganic impurities (e.g., unreacted Cl⁻) .

Advanced: What are the challenges in synthesizing boronic acid derivatives from this compound, and how can they be addressed?

Methodological Answer:

  • Suzuki-Miyaura coupling : The bromo-substituted analog (2-Bromo-5-(trifluoromethyl)benzylamine) is preferred for Pd-catalyzed cross-coupling. Use Pd(PPh₃)₄ and base (Cs₂CO₃) in THF/water (3:1) at 80°C .
  • Acidity modulation : The trifluoromethyl group lowers the pKa of the boronic acid (e.g., ~8.5 vs. ~10 for non-fluorinated analogs), requiring pH-controlled conditions (pH 7–8) to prevent protodeboronation .
  • Stability : Stabilize boronic acids as trifluoroborate salts (K⁺ or NH₄⁺) during purification .

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2-Chloro-5-(trifluoromethyl)benzylamine
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2-Chloro-5-(trifluoromethyl)benzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.